molecular formula C9H13NO3 B1213182 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone CAS No. 28062-44-4

2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone

Cat. No. B1213182
CAS RN: 28062-44-4
M. Wt: 183.2 g/mol
InChI Key: GUQJTTJZPGRWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone, also known as 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone, is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28062-44-4

Product Name

2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

1-ethenylpyrrolidin-2-one;prop-2-enoic acid

InChI

InChI=1S/C6H9NO.C3H4O2/c1-2-7-5-3-4-6(7)8;1-2-3(4)5/h2H,1,3-5H2;2H,1H2,(H,4,5)

InChI Key

GUQJTTJZPGRWIK-UHFFFAOYSA-N

SMILES

C=CC(=O)O.C=CN1CCCC1=O

Canonical SMILES

C=CC(=O)O.C=CN1CCCC1=O

synonyms

AAVP copolymer
acrylic acid-N-vinylpyrrolidone copolymer
NA-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 74/26 poly(acrylic acid/N-vinylpyrrolidone) was prepared by adding 21.7 grams of acrylic acid, 8.3 grams of N-vinylpyrrolidone and 267.0 grams of isopropanol to a reaction vessel. The monomer solution was heated to 82° C. reflux temperature with nitrogen purging. Aftr purging was complete 3.0 grams of t-butyl peroctoate was immediately added to the mixture and refluxing was continued for about 2.5 hours longer. The reaction mixture was left to cool, forming some precipitate. The entire reaction mixture including precipitate and solution was then concentrated on a rotary evaporator to form a fluffy white solid. Final drying was done in a vacuum oven at 1 mm Hg vacuum for three hours at 60° C. The procedure yielded a dry weight product of 34 grams. The product had a molecular weight of 5930 (aq.) and was 75.9 percent active. The copolymer was tested according to the procedures of Example 1 and showed a 99 percent gypsum scale inhibition.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
solvent
Reaction Step One
[Compound]
Name
gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 500 mL three-necked flask, N-vinylpyrrolidone (66.68 g, 0.60 mol), acrylic acid (21.62 g, 0.30 mol), dimethyl sulfoxide (353.96 g), a polymerization initiator VA-061 (Wako Pure Chemical Industries, Ltd., 0.1408 g, 0.562 mmol) and 2-mercaptoethanol (43.8 μL, 0.63 mmol) were charged, and then equipped with a three-way stop-cock, a reflux condenser tube, a thermometer and a mechanical stirrer. The concentration of the monomer was 20% by weight. After degassing inside the three-necked flask using a vacuum pump and repeating replacement by argon three times, stirring was carried out at 50° C. for 0.5 hours, followed by temperature rise to 70° C. and further stirring for 6.5 hours. After completion of the polymerization, the polymerization reaction solution was cooled to room temperature and 100 mL of water was added, and then the solution was poured into 400 mL of acetone and the mixed solution was left to stand overnight. On the next day, 200 mL of acetone was further added and the solution was left to stand, and then the supernatant was removed by decantation. The obtained solid component was washed seven times with acetone/water (=400 mL/100 mL). The solid component was dried overnight by a vacuum drying oven at 60° C. Liquid nitrogen was charged and the solid component was crushed by a spatula, and then dried by a vacuum drying oven at 60° C. for 3 hours. The thus obtained copolymer had a molecular weight of Mn: 46 kD, Mw: 180 kD (Mw/Mn=3.9).
Quantity
66.68 g
Type
reactant
Reaction Step One
Quantity
21.62 g
Type
reactant
Reaction Step One
Quantity
0.1408 g
Type
reactant
Reaction Step One
Quantity
43.8 μL
Type
reactant
Reaction Step One
Quantity
353.96 g
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In the same manner as in Synthesis Example 3, except that 0.72 mol of N-vinylpyrrolidone and 0.18 mol of acrylic acid were respectively used, a copolymer was obtained. The thus obtained copolymer had a molecular weight of Mn: 45 kD, Mw: 193 kD (Mw/Mn=4.4).
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

58.5 g of vinylpyrrolidone (P-6-1), 70.5 g of acrylic acid (P-6-2), and 9.0 g azobisisobutyronitrile were dissolved in propylene glycol monomethyl ether and reacted at 80° C. for 9 hours to polymerize monomers. The polymerization product was purified by precipitation from hexane to obtain 110 g of a poly(acrylic acid/vinylpyrrolidone) copolymer with an Mw of 5,600 and Mw/Mn of 1.62. This copolymer is indicated as a resin P-6.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.